molecular formula C4H9NO B3253332 (2R,3S)-2-methylazetidin-3-ol CAS No. 2231664-66-5

(2R,3S)-2-methylazetidin-3-ol

Cat. No.: B3253332
CAS No.: 2231664-66-5
M. Wt: 87.12 g/mol
InChI Key: QIFJASJJDSEUFV-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-2-methylazetidin-3-ol is a chiral compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-methylazetidin-3-ol typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the Sharpless asymmetric epoxidation, which establishes the stereogenic centers. This method involves the use of a chiral catalyst to induce the formation of the desired enantiomer .

Another method involves the conjugate addition of homochiral lithium N-benzyl-N-α-methylbenzylamide to tert-butyl (E)-cinnamate or tert-butyl (E)-crotonate, followed by in situ amination with trisyl azide. This results in the formation of the corresponding 2-diazo-3-amino esters, which can be further manipulated to yield this compound .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of the synthesis and the need for high stereoselectivity. advancements in catalytic methods and chiral synthesis techniques may pave the way for more efficient industrial-scale production in the future.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-methylazetidin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S)-2-methylazetidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its chiral centers can interact with biological targets in a stereospecific manner, making it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of chiral materials and as a catalyst in asymmetric synthesis. Its unique properties make it suitable for applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of (2R,3S)-2-methylazetidin-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors in a stereospecific manner, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-methylazetidin-3-ol: This is the enantiomer of (2R,3S)-2-methylazetidin-3-ol and has the opposite configuration at the chiral centers.

    (2R,3R)-2-methylazetidin-3-ol: This diastereomer has the same configuration at one chiral center but differs at the other.

    (2S,3S)-2-methylazetidin-3-ol: Another diastereomer with both chiral centers having the opposite configuration compared to this compound.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which can result in different biological activities and chemical reactivities compared to its enantiomers and diastereomers. This makes it a valuable compound for studying the effects of chirality in various applications.

Properties

IUPAC Name

(2R,3S)-2-methylazetidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-3-4(6)2-5-3/h3-6H,2H2,1H3/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFJASJJDSEUFV-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-2-methylazetidin-3-ol
Reactant of Route 2
(2R,3S)-2-methylazetidin-3-ol
Reactant of Route 3
(2R,3S)-2-methylazetidin-3-ol
Reactant of Route 4
(2R,3S)-2-methylazetidin-3-ol
Reactant of Route 5
(2R,3S)-2-methylazetidin-3-ol
Reactant of Route 6
(2R,3S)-2-methylazetidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.